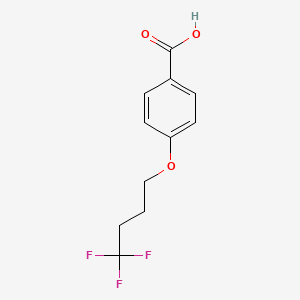

2-(2-(2,2,2-三氟乙氧基)苯氧基)乙胺

描述

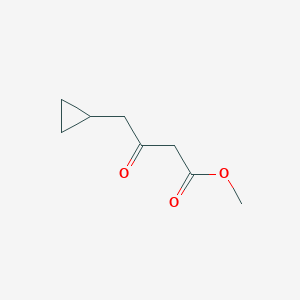

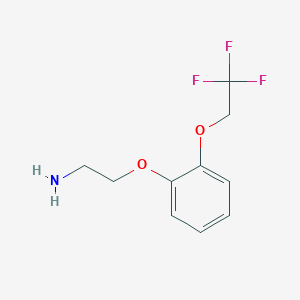

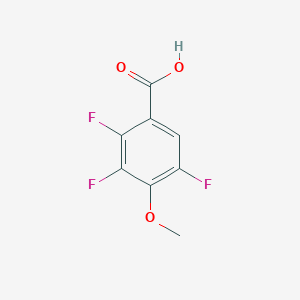

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia .

Synthesis Analysis

A novel synthetic route for this compound has been developed. The process starts with 2-nitrochlorobenzene and proceeds through several steps: O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .Molecular Structure Analysis

The molecular formula of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is C10H12F3NO2 . The InChI code is 1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 .Chemical Reactions Analysis

The synthesis of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine involves several chemical reactions including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is 235.2 .科学研究应用

Treatment of Benign Prostatic Hypertrophy

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine: is utilized in the synthesis of silodosin , an α1a-adrenoceptor antagonist . Silodosin is specifically designed to treat benign prostatic hypertrophy (BPH), a condition that causes enlargement of the prostate gland and can lead to urinary difficulties. The compound’s role in the preparation of silodosin highlights its importance in pharmaceutical applications aimed at improving men’s health.

Synthesis of α1a-Adrenoceptor Antagonists

Beyond silodosin, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine serves as a precursor in the synthesis of a broader class of α1a-adrenoceptor antagonists . These antagonists are crucial for managing conditions like hypertension and certain types of heart failure by causing relaxation of smooth muscle tissue, which results in vasodilation and reduced blood pressure.

Chemical Intermediate in Medicinal Chemistry

As a chemical intermediate, this compound is involved in the synthesis of various medicinal agents. Its trifluoroethoxy group is particularly significant in increasing the lipophilicity of molecules, which can enhance their ability to cross cell membranes and potentially improve drug efficacy .

Research on Adrenergic Receptors

In scientific research, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is used to study the function and structure of adrenergic receptors . These receptors are part of the sympathetic nervous system and play a key role in the fight or flight response. Understanding their behavior can lead to the development of new drugs for a variety of conditions.

Development of Prodrugs

The compound’s structure allows for the development of prodrugs—medications that, upon administration, are metabolized into a pharmacologically active drug . Prodrugs can offer advantages such as improved solubility, better absorption, or controlled release, which can enhance patient compliance and treatment outcomes.

Fluorinated Compounds in Imaging

Fluorinated compounds like 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine are often explored for their potential in imaging techniques, such as positron emission tomography (PET) . The presence of fluorine-18, a radioactive isotope, can be used to trace biological pathways and assist in the diagnosis of diseases.

作用机制

Target of Action

The primary target of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine is the α1-adrenoceptor . This receptor plays a crucial role in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .

Mode of Action

As an antagonist of the α1-adrenoceptor, 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine binds to these receptors, preventing their activation by endogenous catecholamines . This inhibition results in relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

Its antagonistic action on the α1-adrenoceptor suggests that it may impact the adrenergic signaling pathway, which is involved in a variety of physiological processes including smooth muscle contraction .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would be crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethanamine’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This leads to improved urine flow and a reduction in the symptoms of benign prostatic hyperplasia .

Action Environment

Factors such as ph, temperature, and the presence of other drugs could potentially affect its pharmacokinetics and pharmacodynamics .

安全和危害

属性

IUPAC Name |

2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPUDOMDSLXWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCN)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626701 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

751476-91-2 | |

| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)